1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one
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Overview
Description
1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one is a heterocyclic compound that features both pyrrolidine and imidazolidinone rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with imidazolidinone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. For example, the direct incorporation of the carbonyl group into 1,2-diamines or the diamination of olefins can be used to synthesize imidazolidin-2-ones .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as γ-Al2O3 or ceria-based materials are employed to enhance the efficiency of the reaction . The use of supercritical CO2 as a solvent has also been explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-[(Pyridin-3-yl)methyl]imidazolidin-2-one: This compound features a pyridine ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
2-Imidazolidinone: A simpler analog that lacks the pyrrolidine moiety, often used as a precursor in organic synthesis.
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8-10-3-4-11(8)6-7-1-2-9-5-7/h7,9H,1-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVJEZKKSMIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510803-57-2 |
Source
|
Record name | 1-[(pyrrolidin-3-yl)methyl]imidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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